2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide
Description
This compound is a pyrido[2,3-d]pyrimidine derivative featuring a 1,3-benzodioxole moiety and a 2-methoxyphenylacetamide substituent. The 1,3-benzodioxole group is commonly associated with natural products (e.g., safrole derivatives) and may influence pharmacokinetic properties like solubility and metabolic stability .
Properties
Molecular Formula |
C24H20N4O6 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H20N4O6/c1-32-18-7-3-2-6-17(18)26-21(29)13-27-22-16(5-4-10-25-22)23(30)28(24(27)31)12-15-8-9-19-20(11-15)34-14-33-19/h2-11H,12-14H2,1H3,(H,26,29) |
InChI Key |
XQHKDFAWLWTTKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The final step involves the acylation of the intermediate product with 2-methoxyphenylacetic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to tubulin, inhibiting its polymerization and thereby disrupting microtubule assembly . This leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
Key Observations :
- The pyrido-pyrimidine core in the target compound offers a planar, conjugated system distinct from the pyrimidoindole in or the pyrazolopyrimidine in . This may enhance π-π stacking interactions with biological targets.
Bioactivity and Therapeutic Potential
- Antimycobacterial Activity : Benzo[h]chromene derivatives (e.g., ) and pyrazolopyrimidines (e.g., ) show efficacy against mycobacteria, implying the target compound’s benzodioxole group may enhance similar activity.
- Ferroptosis Induction : Pyrido-pyrimidines with electron-withdrawing groups (e.g., dioxo moieties) could act as ferroptosis-inducing agents, as seen in OSCC studies .
- Anticancer Potential: The pyrimidoindole analog in (ZINC2720774) is cataloged in screening libraries, suggesting the target compound may share DNA-intercalation or kinase-inhibition mechanisms.
Critical Research Findings and Gaps
- Structural Advantages : The 2-methoxyphenylacetamide group in the target compound may reduce cytotoxicity compared to simpler alkyl chains, as seen in .
- Unanswered Questions: No direct bioactivity data for the target compound exists in the provided evidence. Testing against protozoal models (as in ) or mycobacterial strains is recommended.
- Contradictions: While benzodioxole derivatives often exhibit enhanced bioavailability, their metabolic oxidation to catechol intermediates could pose toxicity risks, as noted in .
Biological Activity
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure features a benzodioxole moiety and a pyrido[2,3-d]pyrimidine core, which are known for their diverse biological activities.
The molecular formula of the compound is with a molecular weight of 354.32 g/mol. Key chemical properties include:
- LogP : 0.9657
- Polar Surface Area : 92.373 Ų
- Hydrogen Bond Acceptors : 9
- Hydrogen Bond Donors : 2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cellular pathways. The presence of the pyrido[2,3-d]pyrimidine scaffold is particularly significant as it has been associated with inhibition of key enzymes and receptors involved in cancer and inflammatory processes.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia).
- IC50 Values : Approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13 were observed, indicating potent growth inhibition through mechanisms such as cell cycle arrest and apoptosis induction.
Antiinflammatory Properties
The compound may also exhibit anti-inflammatory effects by modulating the MAPK signaling pathway. Inhibition of pMAPK has been documented in studies involving other pyrido[2,3-d]pyrimidine derivatives, suggesting potential therapeutic benefits in inflammatory diseases.
Case Studies
- Study on Anticancer Efficacy : A study involving the administration of related compounds demonstrated significant tumor growth inhibition in xenograft models derived from BRAF mutant lines. The effective dose was noted to be as low as 10 mg/kg.
- In Vivo Studies : In vivo studies showed that the compound could effectively down-regulate phospho-ERK1/2 levels in treated cells, leading to reduced tumor growth rates.
Data Summary Table
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MV4-11 | 0.3 | Cell cycle arrest via MAPK inhibition |
| Anticancer | MOLM13 | 1.2 | Induction of apoptosis |
| Antiinflammatory | Various | N/A | Inhibition of pMAPK signaling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
